molecular formula C15H22N2O B12893402 Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- CAS No. 828928-54-7

Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B12893402
CAS No.: 828928-54-7
M. Wt: 246.35 g/mol
InChI Key: SLTHGGAORXGGDY-AWEZNQCLSA-N
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Description

(S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is a chiral compound with a specific stereochemistry It is characterized by the presence of a phenyl group, a pyrrolidine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-4-phenylbutanoic acid and pyrrolidine.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of (S)-4-phenylbutanoic acid and the amine group of pyrrolidine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with different functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide: The enantiomer of the compound, differing in stereochemistry.

    4-Phenylbutanamide: Lacks the pyrrolidine ring, making it structurally simpler.

    N-(Pyrrolidin-2-ylmethyl)butanamide: Lacks the phenyl group, altering its chemical properties.

Uniqueness: (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is unique due to its specific stereochemistry and the presence of both a phenyl group and a pyrrolidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

828928-54-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

4-phenyl-N-[[(2S)-pyrrolidin-2-yl]methyl]butanamide

InChI

InChI=1S/C15H22N2O/c18-15(17-12-14-9-5-11-16-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)/t14-/m0/s1

InChI Key

SLTHGGAORXGGDY-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](NC1)CNC(=O)CCCC2=CC=CC=C2

Canonical SMILES

C1CC(NC1)CNC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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